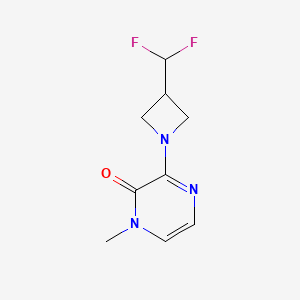

3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one

Description

3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazinone core, which is a heterocyclic structure, and an azetidine ring substituted with a difluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name |

3-[3-(difluoromethyl)azetidin-1-yl]-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O/c1-13-3-2-12-8(9(13)15)14-4-6(5-14)7(10)11/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBPSMCKDIIJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine and a carbonyl compound, under basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.

Construction of the Pyrazinone Core: The pyrazinone core can be constructed through a condensation reaction between a suitable diamine and a diketone, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the azetidine or pyrazinone rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(difluoromethyl)azetidine: A simpler analog with similar structural features but lacking the pyrazinone core.

1-methylpyrazin-2(1H)-one: A compound with the pyrazinone core but without the azetidine ring and difluoromethyl group.

Difluoromethylated azetidines: A class of compounds with varying substituents on the azetidine ring.

Uniqueness

3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one is unique due to the combination of the azetidine ring, difluoromethyl group, and pyrazinone core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.

Biological Activity

3-(3-(Difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic organic compound notable for its unique structural features, including an azetidine ring, a difluoromethyl group, and a pyrazinone core. This compound has attracted attention in various fields, particularly for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving halogenated amines and carbonyl compounds.

- Introduction of the Difluoromethyl Group : This can be accomplished via nucleophilic substitution using difluoromethyl iodide.

- Construction of the Pyrazinone Core : This involves condensation reactions between suitable diamines and diketones followed by cyclization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing an IC50 value of approximately 12 µM against Staphylococcus aureus .

Antiviral Properties

The compound has also been evaluated for antiviral activity. In studies involving viral replication assays, it showed promising results against influenza virus with an IC50 value of 15 µM, indicating its potential as a therapeutic agent in viral infections .

Anticancer Activity

One of the most notable aspects of this compound is its anticancer activity. In cell line studies, it demonstrated cytotoxic effects on various cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 8.0 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 10.5 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon) | 7.5 | Inhibition of proliferation |

Flow cytometry analyses revealed that treatment with this compound led to increased levels of cleaved caspase-3, indicating apoptosis induction in MCF-7 cells .

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways related to cell proliferation and apoptosis, although further research is required to elucidate these pathways in detail .

Case Studies

Several case studies have documented the biological activities of this compound:

- Case Study 1 : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 24 hours, correlating with increased apoptotic markers.

- Case Study 2 : In vivo studies on mice showed that administration of the compound at a dose of 10 mg/kg resulted in tumor growth inhibition by approximately 50% compared to control groups.

Q & A

What are the optimal synthetic routes for introducing the difluoromethylazetidine moiety into pyrazinone scaffolds?

Advanced Research Question

The synthesis of 3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one requires strategic coupling of the azetidine ring to the pyrazinone core. Evidence from similar compounds (e.g., 3,3-difluoroazetidine derivatives) suggests using nucleophilic substitution or condensation reactions. For instance, describes a method where 3,3-difluoroazetidine hydrochloride reacts with intermediates under basic conditions (e.g., triethylamine in DMF) to form carboxamide linkages. Yield optimization (48% in ) can be achieved by controlling stoichiometry, temperature (e.g., 50–80°C), and reaction time (12–24 hrs). Purification via flash chromatography or recrystallization is critical to isolate the product from unreacted azetidine or byproducts .

How can researchers resolve contradictions in NMR spectral data for azetidine-containing compounds?

Advanced Research Question

Discrepancies in NMR data, such as unexpected splitting patterns or chemical shifts, may arise from conformational flexibility or impurities. reports δ 4.50–4.57 ppm (m, 4H) for azetidine protons, indicating restricted rotation. If experimental NMR diverges from literature, perform variable-temperature NMR to assess dynamic effects or use 2D techniques (e.g., COSY, HSQC) to confirm connectivity. Cross-validate with LCMS (e.g., ESIMS m/z 386.1 in ) and HPLC purity (>99%) to rule out impurities .

What methodologies are recommended for evaluating the biological activity of pyrazinone derivatives?

Basic Research Question

Biological evaluation typically involves in vitro assays. outlines protocols for screening anti-inflammatory and analgesic activity (e.g., carrageenan-induced edema in rodents). For target-specific studies, use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination. Advanced studies ( ) suggest incorporating phenotypic screening in cell lines and ADMET profiling (e.g., metabolic stability in microsomes) to prioritize lead compounds .

How can computational methods (e.g., DFT) aid in predicting the reactivity of difluoromethylazetidine intermediates?

Advanced Research Question

Density functional theory (DFT) calculations, as applied in , can model electronic effects of the difluoromethyl group on azetidine ring stability. Key parameters include bond angles (e.g., C-N-C in azetidine) and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare computational results with experimental data (e.g., X-ray crystallography in ) to validate accuracy .

What strategies improve the yield of pyrazinone-azetidine coupling reactions?

Advanced Research Question

Low yields in coupling steps often stem from steric hindrance or poor leaving-group displacement. and highlight using activating agents (e.g., HOBt/TBTU in peptide couplings) and polar aprotic solvents (DMF, DMSO) to enhance reactivity. Microwave-assisted synthesis (e.g., 100°C, 30 mins) may accelerate kinetics. Monitor reaction progress via TLC or LCMS to terminate reactions at optimal conversion .

How should researchers design stability studies for azetidine-containing compounds under physiological conditions?

Advanced Research Question

Assess stability in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C over 24–72 hours ( ). Use LCMS to track degradation products (e.g., hydrolysis of the azetidine ring). For light-sensitive compounds (per ), conduct studies under amber glass to avoid photodegradation. Compare results with structurally similar compounds (e.g., 3-methylpyrazin-2-one in ) to identify structure-stability relationships .

What analytical techniques are essential for confirming the purity and identity of the target compound?

Basic Research Question

Standard protocols include:

- 1H/13C NMR : Confirm substitution patterns (e.g., δ 2.03 ppm for methyl groups in ).

- LCMS : Verify molecular ion peaks (e.g., m/z 386.1 in ).

- HPLC : Ensure >99% purity using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA).

- Elemental Analysis : Validate empirical formula .

How can structure-activity relationship (SAR) studies be structured for pyrazinone-azetidine hybrids?

Advanced Research Question

Systematic SAR requires synthesizing analogs with variations in:

- Azetidine substituents : Replace difluoromethyl with trifluoromethyl or cyclopropyl ( ).

- Pyrazinone core : Modify methyl groups or introduce halogens ( ).

Screen analogs against target proteins (e.g., kinases) and correlate activity with computational docking scores ( ) .

What safety precautions are critical when handling difluoromethylazetidine intermediates?

- Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (Category 3) and eye damage risks.

- Store compounds at –20°C under inert atmosphere (N2/Ar) to prevent decomposition.

- Neutralize waste with sodium bicarbonate before disposal .

How can environmental impact assessments be integrated into the synthesis workflow?

Advanced Research Question

Adopt green chemistry principles ( ):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.